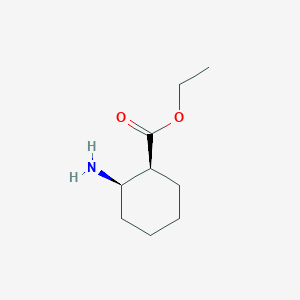

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Descripción general

Descripción

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by the introduction of an amine group through reductive amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques or asymmetric synthesis. The use of chiral catalysts and ligands is common to ensure high enantiomeric purity. Techniques such as chromatography and crystallization are employed to separate the desired enantiomer from the racemic mixture.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted cyclohexane compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate can be categorized into several key areas:

Chemistry

- Chiral Building Block : It serves as a crucial chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry allows for the development of compounds with specific optical activities, essential in asymmetric synthesis.

Biology

- Biochemical Studies : The compound is studied for its interactions with enzymes and receptors, making it relevant in enzyme mechanism studies and biochemical assays. Its structural similarity to naturally occurring amino acids enhances its potential as a substrate in various biological reactions.

Medicine

- Pharmaceutical Intermediate : this compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions. Its ability to modulate neurotransmitter pathways positions it as a candidate for drug development aimed at treating neurological disorders.

Industrial Applications

- Fine Chemicals Production : The compound is employed in producing fine chemicals and agrochemicals. Its versatility allows it to be a precursor for various industrial products, enhancing its applicability in chemical manufacturing processes.

Case Studies

Several studies highlight the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activity and reactivity.

Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate: A structurally similar compound with a cyclopentane ring instead of a cyclohexane ring, leading to different chemical properties and applications.

Ethyl (1S,2R)-2-aminocycloheptane-1-carboxylate: Another analog with a cycloheptane ring, which may have unique reactivity and uses.

The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.

Actividad Biológica

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique stereochemical configuration and functional groups enable it to interact with biological systems, influencing numerous biochemical pathways. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features:

- Amino Group : Contributes to hydrogen bonding and interaction with biological macromolecules.

- Carboxylate Ester : Enhances solubility and stability, facilitating its bioactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The stereochemistry of the compound is crucial for its binding affinity and biological effects. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound can modulate enzymatic activities by binding to active sites or altering enzyme conformations.

- Receptor Modulation : It may influence receptor signaling pathways, affecting cellular responses.

1. Enzymatic Interactions

Studies have demonstrated that this compound interacts selectively with various enzymes. For instance:

| Enzyme | IC50 Value (nM) | Effect |

|---|---|---|

| FGFR1 | 15.0 | Inhibition of growth factor signaling |

| ERK1/2 | 20.0 | Modulation of cell proliferation |

These interactions suggest potential therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .

2. Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Xenograft Studies : In vivo studies showed that administration of this compound significantly delayed tumor growth in xenograft models, indicating its potential as an anticancer agent .

- Neurological Disorders : Preliminary research suggests that this compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

This compound exhibits distinct biological activities compared to its enantiomeric forms and related compounds:

| Compound | Biological Activity |

|---|---|

| Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | Different receptor interactions; less potent |

| Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide | Enhanced solubility; varied enzyme interactions |

Propiedades

IUPAC Name |

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355895 | |

| Record name | ethyl(1s,2r)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179601-38-8 | |

| Record name | ethyl(1s,2r)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.